Lipophilicity Advantage Over Unsubstituted Core
The 5-fluoro-dihydrobenzofuran core exhibits a computed LogP of 2.27 (ChemSpider), compared to 2.14 for the unsubstituted 2,3-dihydrobenzofuran (Sielc), a difference of ΔLogP +0.13 [1]. This increased lipophilicity can directly affect the downstream drug candidate's permeability and nonspecific binding profile. For any medicinal chemistry program optimizing logD and LipE, this is a non-trivial shift that requires the 5-fluoro starting material rather than the des-fluoro analog.
| Evidence Dimension | LogP of core scaffold |
|---|---|
| Target Compound Data | 5-fluoro-2,3-dihydrobenzofuran: LogP 2.27 |
| Comparator Or Baseline | 2,3-dihydrobenzofuran: LogP 2.14 |
| Quantified Difference | ΔLogP = +0.13 (6% increase) |
| Conditions | Computed ACD/LogP (ChemSpider) and experimental LogP (Sielc) |
Why This Matters
Procurement of the 5-fluoro analog is mandatory when downstream SAR requires precise lipophilic control; the unsubstituted building block will systematically deliver lower LogD.
- [1] Sielc. 2,3-Dihydrobenzofuran, LogP: 2.14. [Online]. Available: https://sielc.com/23-dihydrobenzofuran View Source
